molecular formula C40H68N6O14 B14040359 Methyltetrazine-amino-PEG10-CH2CH2NHBoc

Methyltetrazine-amino-PEG10-CH2CH2NHBoc

Cat. No.: B14040359
M. Wt: 857.0 g/mol
InChI Key: RVLOEVIAIXEBHC-UHFFFAOYSA-N
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Description

Methyltetrazine-amino-PEG10-CH2CH2NHBoc is a heterobifunctional compound designed for applications in bioconjugation, drug delivery, and chemical biology. Its structure comprises four key components:

  • Methyltetrazine: A bioorthogonal reactive group enabling inverse electron-demand Diels-Alder (IEDDA) click chemistry with strained dienophiles like trans-cyclooctenes .
  • Amino linker: Provides a reactive site for conjugation with carboxylic acids or other electrophilic groups.
  • PEG10 spacer: A polyethylene glycol (PEG) chain with 10 ethylene oxide units, enhancing solubility, reducing immunogenicity, and improving pharmacokinetics .
  • Boc-protected amine (CH2CH2NHBoc): The tert-butoxycarbonyl (Boc) group protects the terminal amine, preventing undesired reactions during synthesis or storage. Deprotection with acids (e.g., TFA) yields a free amine for subsequent functionalization .

Synthesis: The compound is synthesized via coupling of a PEG-amine (PEG10-NH2) with a methyltetrazine-carboxylic acid derivative. Evidence suggests that traditional coupling agents like EDCI/DMAP may require optimization, with HBTU proving more effective for high-yield conjugation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyltetrazine-amino-PEG10-CH2CH2NHBoc involves multiple steps, starting with the preparation of the methyltetrazine group and the PEG linker. The methyltetrazine group is typically synthesized through a series of reactions involving hydrazine derivatives and nitriles. The PEG linker is then attached to the methyltetrazine group through a series of coupling reactions, often using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) esters.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using automated synthesizers and high-throughput purification systems. The process involves stringent quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyltetrazine-amino-PEG10-CH2CH2NHBoc undergoes various chemical reactions, including:

    Click Chemistry Reactions: The methyltetrazine group reacts with carboxylic acids and activated esters to form stable amide bonds.

    Substitution Reactions: The protected amino group can be deprotected under acidic conditions to yield a free amino group, which can then participate in further substitution reactions.

Common Reagents and Conditions

    Reagents: N,N’-dicyclohexylcarbodiimide (DCC), N-hydroxysuccinimide (NHS) esters, trifluoroacetic acid (TFA) for deprotection.

    Conditions: Mild temperatures (room temperature to 40°C), neutral to slightly acidic pH.

Major Products

The major products formed from these reactions include stable amide linkages and free amino derivatives, which can be further functionalized for various applications.

Scientific Research Applications

Methyltetrazine-amino-PEG10-CH2CH2NHBoc has a wide range of applications in scientific research:

    Chemistry: Used in bioconjugation techniques to link biomolecules with various probes and tags.

    Biology: Employed in the labeling and imaging of biomolecules in live cells due to its bioorthogonal properties.

    Medicine: Utilized in drug delivery systems to improve the solubility and stability of therapeutic agents.

    Industry: Applied in the development of advanced materials and nanotechnology.

Mechanism of Action

The mechanism of action of Methyltetrazine-amino-PEG10-CH2CH2NHBoc involves the formation of stable linkages through click chemistry. The methyltetrazine group reacts with carboxylic acids and activated esters to form amide bonds, while the protected amino group can be deprotected to yield a free amino group for further functionalization. This allows for the precise and efficient conjugation of biomolecules under mild conditions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Variations in PEG-Length Analogues

Methyltetrazine-amino-PEG10-CH2CH2NHBoc belongs to a family of compounds with variable PEG chain lengths. Key analogues and their properties are compared below:

Compound Name PEG Length Molecular Weight (g/mol) Purity Price (100 mg) Source
Methyltetrazine-CH2NHCO-PEG8- PEG8 ~662.8 >95% $390 PurePEG, LLC
Methyltetrazine-CH2NHCO-PEG9- PEG9 ~692.9 >95% $415 PurePEG, LLC
Methyltetrazine-CH2NHCO-PEG10- PEG10 ~723.0 >95% $440 PurePEG, LLC
This compound PEG10 ~723.0 (estimated) 97–98% Not listed Broadpharm

Key Findings :

  • PEG Length : Longer PEG chains (e.g., PEG10 vs. PEG8) increase hydrodynamic radius and solubility but may reduce cellular uptake efficiency due to steric hindrance .
  • Cost : Pricing scales with PEG length, reflecting increased synthetic complexity .

Functional Group Comparisons

The Boc-protected amine in this compound distinguishes it from other PEG-tetrazine derivatives:

Compound Name Functional Group Reactivity/Applications Source
This compound Boc-protected amine Amine-reactive after deprotection (e.g., TFA) Broadpharm
Methyltetrazine-PEG12-Maleimide Maleimide Thiol-reactive (e.g., cysteine conjugation) Broadpharm
N-Boc-N-methylhydrazine Boc-protected hydrazine Selective alkylation at unprotected nitrogen Literature

Key Findings :

  • Boc Protection : The Boc group enables selective reactions at the tetrazine moiety while preserving the terminal amine for post-deprotection use, a critical feature for multi-step conjugations .
  • Maleimide vs. Amino-Boc: Maleimide derivatives (e.g., PEG12-Maleimide) target thiol groups, whereas the Boc-protected amine in PEG10-CH2CH2NHBoc is ideal for amine-reactive crosslinkers (e.g., NHS esters) post-deprotection .

Biological Activity

Methyltetrazine-amino-PEG10-CH2CH2NHBoc is a compound that combines the properties of tetrazine, a bioorthogonal reactive group, with polyethylene glycol (PEG) and a Boc-protected amine. This unique structure provides significant potential for various biological applications, particularly in the fields of drug delivery, imaging, and peptide modification. This article reviews the biological activity of this compound, supported by relevant research findings and case studies.

Structure and Properties

The compound consists of:

  • Methyltetrazine moiety : Known for its rapid reaction with trans-cyclooctenes in bioorthogonal chemistry.
  • Amino group : Facilitates peptide bond formation and conjugation with other biomolecules.
  • PEG linker : Enhances solubility and biocompatibility.
  • Boc protection : Provides stability during synthesis and can be removed under mild conditions.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

1. Peptide Modification

Research has demonstrated that tetrazine-containing amino acids can significantly enhance the stability and bioactivity of peptides. For instance, a study found that a tetrazine derivative showed superior water solubility and stability in biological media compared to traditional amino acids. This suggests that this compound could be effectively utilized for modifying peptides to improve their pharmacological properties .

2. Cell Labeling and Imaging

The stability of tetrazine derivatives in biological environments makes them suitable for applications in cell labeling. The compound's ability to form stable conjugates with biomolecules allows for effective tracking of cellular processes in live cells. This has implications for cancer research, where precise labeling of cancer cells can aid in understanding tumor dynamics .

3. Drug Delivery Systems

The incorporation of PEG enhances the solubility and circulation time of the compound in vivo. This property is crucial for drug delivery applications, where prolonged systemic circulation can lead to improved therapeutic efficacy and reduced side effects.

Research Findings and Case Studies

Several studies have explored the applications of methyltetrazine derivatives in biological systems:

Study ReferenceFindingsApplication
Demonstrated enhanced stability and solubility compared to traditional amino acidsPeptide modification
Showed effective cell labeling capabilities with minimal toxicityCancer imaging
Investigated drug delivery potential using PEGylated tetrazine compoundsTherapeutic applications

Case Study: Cancer Cell Labeling

In a notable study, researchers utilized a tetrazine-containing amino acid for live cell imaging. The compound successfully labeled cancer cells without significant cytotoxicity, allowing researchers to visualize tumor growth dynamics over time. This study highlights the potential of this compound in cancer research and therapeutic monitoring.

Properties

Molecular Formula

C40H68N6O14

Molecular Weight

857.0 g/mol

IUPAC Name

tert-butyl N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methylamino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate

InChI

InChI=1S/C40H68N6O14/c1-34-43-45-38(46-44-34)36-7-5-35(6-8-36)33-42-37(47)9-11-49-13-15-51-17-19-53-21-23-55-25-27-57-29-31-59-32-30-58-28-26-56-24-22-54-20-18-52-16-14-50-12-10-41-39(48)60-40(2,3)4/h5-8H,9-33H2,1-4H3,(H,41,48)(H,42,47)

InChI Key

RVLOEVIAIXEBHC-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(N=N1)C2=CC=C(C=C2)CNC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)OC(C)(C)C

Origin of Product

United States

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